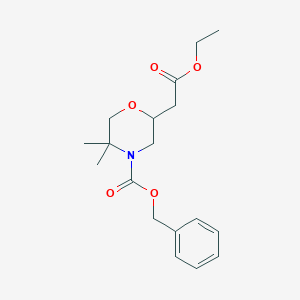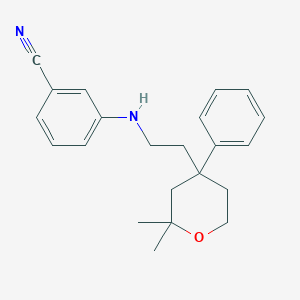
PKC|C pseudosubstrate inhibitor,myristoylated
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Protein Kinase C pseudosubstrate inhibitor, myristoylated” is a cell-permeable, reversible, substrate competitive inhibitor of protein kinase C. This compound is myristoylated, meaning it has a myristoyl group attached, which enhances its cell permeability. Protein kinase C is a family of enzymes that play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Protein Kinase C pseudosubstrate inhibitor, myristoylated, involves the following steps:
Peptide Synthesis: The peptide sequence corresponding to the pseudosubstrate region of protein kinase C is synthesized using solid-phase peptide synthesis.
Myristoylation: The synthesized peptide is then myristoylated by reacting it with myristic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide and N-hydroxysuccinimide.
Purification: The myristoylated peptide is purified using high-performance liquid chromatography to achieve a high degree of purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Protein Kinase C pseudosubstrate inhibitor, myristoylated, primarily undergoes the following types of reactions:
Hydrolysis: The peptide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Oxidation: The methionine residues in the peptide sequence can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents such as dithiothreitol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like dithiothreitol.
Major Products Formed
Hydrolysis: Smaller peptide fragments.
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Aplicaciones Científicas De Investigación
Protein Kinase C pseudosubstrate inhibitor, myristoylated, has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of protein kinase C activity and its effects on various biochemical pathways.
Biology: Employed in cell biology to investigate the role of protein kinase C in cellular processes such as signal transduction, cell proliferation, and apoptosis.
Medicine: Utilized in pharmacological studies to develop potential therapeutic agents targeting protein kinase C-related pathways in diseases such as cancer and diabetes.
Industry: Applied in the development of diagnostic assays and research reagents for studying protein kinase C activity.
Mecanismo De Acción
Protein Kinase C pseudosubstrate inhibitor, myristoylated, exerts its effects by competitively inhibiting the substrate binding to protein kinase C. The myristoylated pseudosubstrate peptide mimics the natural substrate of protein kinase C, thereby preventing the enzyme from phosphorylating its actual substrates. This inhibition disrupts the downstream signaling pathways mediated by protein kinase C, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- Protein Kinase C zeta pseudosubstrate inhibitor, myristoylated
- Protein Kinase C theta pseudosubstrate inhibitor, myristoylated
- Protein Kinase C eta pseudosubstrate inhibitor, myristoylated
Uniqueness
Protein Kinase C pseudosubstrate inhibitor, myristoylated, is unique due to its specific peptide sequence and myristoylation, which confer high cell permeability and selective inhibition of protein kinase C. Compared to other similar compounds, it offers distinct advantages in terms of potency and specificity in inhibiting protein kinase C activity.
Propiedades
Fórmula molecular |
C101H185N41O23S |
|---|---|
Peso molecular |
2373.9 g/mol |
Nombre IUPAC |
2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S,3R)-3-hydroxy-2-(tetradecanoylamino)butanoyl]amino]pentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C101H185N41O23S/c1-9-11-12-13-14-15-16-17-18-19-20-36-75(147)140-79(58(7)143)95(165)137-65(34-27-47-123-100(114)115)87(157)129-60(29-21-22-42-102)83(153)131-64(33-26-46-122-99(112)113)86(156)135-67(37-39-72(103)144)88(158)130-61(30-23-43-119-96(106)107)82(152)127-57(6)80(150)128-69(41-49-166-8)89(159)133-63(32-25-45-121-98(110)111)84(154)132-62(31-24-44-120-97(108)109)85(155)134-66(35-28-48-124-101(116)117)90(160)141-77(55(3)4)93(163)138-70(50-59-52-118-54-126-59)92(162)136-68(38-40-73(104)145)91(161)142-78(56(5)10-2)94(164)139-71(51-74(105)146)81(151)125-53-76(148)149/h52,54-58,60-71,77-79,143H,9-51,53,102H2,1-8H3,(H2,103,144)(H2,104,145)(H2,105,146)(H,118,126)(H,125,151)(H,127,152)(H,128,150)(H,129,157)(H,130,158)(H,131,153)(H,132,154)(H,133,159)(H,134,155)(H,135,156)(H,136,162)(H,137,165)(H,138,163)(H,139,164)(H,140,147)(H,141,160)(H,142,161)(H,148,149)(H4,106,107,119)(H4,108,109,120)(H4,110,111,121)(H4,112,113,122)(H4,114,115,123)(H4,116,117,124)/t56-,57-,58+,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,77-,78-,79-/m0/s1 |
Clave InChI |
MQJYKUNBNZJSRT-OHDHYVTHSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![prop-2-enyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12368463.png)
![6-Methoxy-3-[[4-[4-(2-methoxyacetyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1-methylquinazoline-2,4-dione](/img/structure/B12368482.png)
![[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12368488.png)








